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Compound of Interest

Compound Name: 2,4,6-Trichloropyrimidin-5-amine

Cat. No.: B1339642

A comprehensive analysis of the spectral data of 2,4,6-trichloropyrimidine and its amino-
substituted derivatives provides valuable insights for researchers engaged in drug discovery
and organic synthesis. This guide offers a comparative overview of their tH NMR, 3C NMR,
Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental
protocols for their synthesis and characterization.

Spectral Data Comparison

The introduction of an amino group to the trichloropyrimidine core significantly influences the
spectral properties of the molecule. The position of the amino group, whether at C2 or C5,
alters the electronic environment of the pyrimidine ring, leading to distinct shifts in NMR signals,
changes in vibrational modes in IR spectroscopy, and different fragmentation patterns in mass
spectrometry.

2,4,6-Trichloropyrimidine

As the parent compound, 2,4,6-trichloropyrimidine serves as a crucial reference point. Its *H
NMR spectrum is characterized by a single peak for the C5 proton, while its 13C NMR shows
distinct signals for the carbon atoms in the pyrimidine ring.[1][2]

Amino-Substituted Derivatives

In 2-amino-4,6-dichloropyrimidine, the amino group at the C2 position introduces a notable
upfield shift for the C5 proton in the *H NMR spectrum compared to the parent
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trichloropyrimidine. The 3C NMR spectrum is also significantly affected, with the C2, C4, and
C6 signals shifting due to the electron-donating nature of the amino group.[3][4] For 5-amino-
4,6-dichloropyrimidine, the amino group directly attached to C5 would deshield the C5 carbon,
leading to a downfield shift in the 3C NMR spectrum. The IR spectra of amino-substituted
pyrimidines show characteristic N-H stretching vibrations.[5]

Tabulated Spectral Data

The following tables summarize the key spectral data for 2,4,6-trichloropyrimidine and its amino
derivatives, facilitating a clear comparison.

Table 1: *H NMR Spectral Data (o, ppm)

Compound H-5 NH:2 Solvent
2,4,6-
_ o ~7.45 - CDClIs
Trichloropyrimidine
2-Amino-4,6-
~6.5-7.5 ~7.0-8.0 DMSO-de
dichloropyrimidine
4,5,6-
Trichloropyrimidine-2- - 8.04, 7.32 (br s) (CD3)2CO

carboxamide

Table 2: 13C NMR Spectral Data (0, ppm)
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Compound C2 (o7}

C5 C6 Solvent

2,4,6-

Trichloropyri 162.88 160.10

midine

120.04 162.88 CDCls

2-Amino-4,6-

dichloropyrimi  ~163 ~161

dine

~161 DMSO-ds

4,5,6-

Trichloropyri
i 155.8 161.9

midine-2-

carboxamide

131.1 160.6 (CD3)2CO

Table 3: IR Spectral Data (cm™1)

Compound N-H Stretching C=N Stretching C-ClI Stretching
2,4,6-

. o - ~1533-1560 ~880
Trichloropyrimidine
2-Amino-4,6-

_ o ~3470, ~3390 ~1570 ~850
dichloropyrimidine
4,5,6-

_ o 3402, 3291, 3219,
Trichloropyrimidine-2- ~1601 ~808

) 3167
carboxamide

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular lon (M*) Key Fragmentation Peaks
2,4,6-Trichloropyrimidine 182, 184, 186 147,112
2-Amino-4,6-dichloropyrimidine 163, 165 128, 93
4,5,6-Trichloropyrimidine-2- 224 226, 228 207, 181

carboxamide
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Experimental Protocols
Synthesis of 2,4,6-Trichloropyrimidine Derivatives

General Procedure for Chlorination:

The synthesis of 2,4,6-trichloropyrimidine is typically achieved through the chlorination of
barbituric acid. A mixture of barbituric acid and phosphorus oxychloride (POCIs), often in the
presence of a catalyst such as N,N-diethylaniline, is heated.[2] The reaction mixture is then
worked up, for example, by distillation under reduced pressure to isolate the product.[2]

General Procedure for Amination:

Amino derivatives can be synthesized via nucleophilic aromatic substitution of the chloro-
substituents. For instance, reacting 2,4,6-trichloropyrimidine with an amine in a suitable solvent
can lead to the substitution of one or more chlorine atoms. The regioselectivity of the
substitution is influenced by the reaction conditions and the nature of the amine.

Spectral Data Acquisition

NMR Spectroscopy:

1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz
or higher.[4] Samples are prepared by dissolving 10-25 mg of the compound in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds).[4] Tetramethylsilane (TMS) can
be used as an internal standard. Standard pulse programs are used for data acquisition.

Infrared (IR) Spectroscopy:

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6][7]
Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR)
accessory.[8]

Mass Spectrometry (MS):

Mass spectra are obtained using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for separation and identification.[8] Electron ionization (El) is a
common method for generating ions.
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Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of
2,4,6-trichloropyrimidine derivatives.
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Caption: Synthesis and spectral characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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